Enzyme Substrate Affinity: 3-Hydroxypalmitoylcarnitine Exhibits 3.25-Fold Higher CPT II Affinity than the 3-Oxo Intermediate
In kinetic studies using purified carnitine palmitoyltransferase II (CPT II), 3-hydroxypalmitoylcarnitine's precursor, 3-hydroxypalmitoyl-CoA, demonstrated a significantly lower K0.5 value (20 ± 6 µM) compared to its 3-oxo analog, 3-oxopalmitoyl-CoA (65 ± 17 µM). This quantifies a 3.25-fold higher affinity for CPT II, a key enzyme in mitochondrial fatty acid export [1].
| Evidence Dimension | K0.5 (apparent affinity constant) for purified CPT II |
|---|---|
| Target Compound Data | 20 ± 6 µM (for 3-hydroxypalmitoyl-CoA) |
| Comparator Or Baseline | 65 ± 17 µM (for 3-oxopalmitoyl-CoA) |
| Quantified Difference | 3.25-fold lower K0.5 (higher affinity) for 3-hydroxypalmitoyl-CoA |
| Conditions | Purified CPT II enzyme kinetic assay |
Why This Matters
This higher affinity suggests a preferential role for 3-hydroxypalmitoylcarnitine in the 'reverse carnitine cycle' for exporting potentially toxic intermediates from mitochondria, a function not shared by all acylcarnitines.
- [1] Ventura, F. V., Ijlst, L., Ruiter, J., et al. (1998). Carnitine palmitoyltransferase II specificity towards beta-oxidation intermediates--evidence for a reverse carnitine cycle in mitochondria. Eur J Biochem, 253(3), 614-618. View Source
